molecular formula C14H20ClN3O B3038798 [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 903432-32-6

[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine

Cat. No. B3038798
CAS RN: 903432-32-6
M. Wt: 281.78 g/mol
InChI Key: PBECKQQGGHBLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine” is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields of research and industry. It is also known as Rasarfin .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The empirical formula of this compound is C14H20ClN3O and it has a molecular weight of 281.78 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

“this compound” is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Modification

  • Certain chlorophenyl and aminophenyl derivatives have been used to synthesize various compounds, demonstrating the utility of such structures in creating novel chemical entities with potential applications across multiple fields, including materials science and pharmacology (Eid & Lewis, 1983).

Polymer Modification

  • Research on modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amines, including aromatic amines, highlights the role of such chemical modifications in enhancing material properties like swelling behavior and thermal stability, which could be pivotal in biomedical applications (Aly & El-Mohdy, 2015).

Antibacterial Activity

  • Benzyl piperazine derivatives, when synthesized with various phenyl compounds, have shown antibacterial properties, suggesting the potential for similar structures to be explored for antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity

  • Novel Mannich bases derived from phenylpiperazinyl compounds have been investigated for their anticancer activities against prostate cancer cells, indicating the potential therapeutic applications of such compounds in oncology (Demirci & Demirbas, 2019).

properties

IUPAC Name

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-8-6-17(7-9-18)13-11(15)4-3-5-12(13)16/h3-5,10H,6-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECKQQGGHBLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Reactant of Route 5
Reactant of Route 5
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Reactant of Route 6
Reactant of Route 6
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.